molecular formula C17H18N8 B2463401 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole CAS No. 129410-37-3

1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole

Cat. No.: B2463401
CAS No.: 129410-37-3
M. Wt: 334.387
InChI Key: SUCRJFKCASQPQQ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-ring structure and provides several acceptable naming conventions. According to registry data, the primary systematic name is this compound, which accurately describes the connectivity pattern between the structural components. Alternative International Union of Pure and Applied Chemistry nomenclature includes 1-[[3-(benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl]benzotriazole, which provides a more condensed representation while maintaining structural accuracy.

The Chemical Abstracts Service registry analysis reveals the compound is assigned registry number 129410-37-3, establishing its unique chemical identity within the comprehensive chemical database system. This registry number serves as the definitive identifier for the compound across scientific literature, commercial databases, and regulatory frameworks. The Chemical Abstracts Service indexing system classifies this compound under multiple structural categories, including 5-membered heterocycles, benzotriazoles, imidazolines, tertiary amines, and aminoacid derivatives, reflecting its diverse structural features.

Additional systematic nomenclature variations documented in chemical databases include 1,1′-[1,3-Imidazolidinediylbis(methylene)]bis(1H-benzotriazole) and 1,1′-[Imidazolidine-1,3-diylbis(methylene)]bis(1H-benzotriazole), which emphasize the bis-benzotriazole nature of the compound and the methylene bridging pattern. These nomenclature variants demonstrate the flexibility inherent in International Union of Pure and Applied Chemistry naming conventions while maintaining chemical accuracy and structural clarity.

Nomenclature Type Chemical Name Source
Primary International Union of Pure and Applied Chemistry This compound
Alternative International Union of Pure and Applied Chemistry 1-[[3-(benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl]benzotriazole
Bis-compound Description 1,1′-[1,3-Imidazolidinediylbis(methylene)]bis(1H-benzotriazole)
Chemical Abstracts Service Registry Number 129410-37-3

Molecular Formula and Weight Validation

The molecular formula validation for this compound establishes C₁₇H₁₈N₈ as the definitive composition, representing a nitrogen-rich heterocyclic structure with significant aromatic character. This formula indicates the presence of seventeen carbon atoms forming the benzotriazole rings and imidazolidine core, eighteen hydrogen atoms distributed across the aromatic and aliphatic portions, and eight nitrogen atoms concentrated in the heterocyclic systems. The high nitrogen content (approximately 33.5% by mass) classifies this compound among nitrogen-rich energetic materials and coordination chemistry precursors.

Molecular weight determinations from multiple independent sources demonstrate excellent consistency in calculated values. The most precise molecular weight calculation yields 334.387 atomic mass units, with variations in reported values reflecting different levels of computational precision rather than compositional differences. Alternative molecular weight calculations report values of 334.4 atomic mass units and 334.400 atomic mass units, confirming the structural assignment and formula accuracy. The monoisotopic mass, calculated at 334.165443 atomic mass units, provides additional validation of the molecular composition and enables precise mass spectrometric identification.

The molecular weight validation process also reveals important insights into the compound's density and packing efficiency. The calculated molecular volume suggests a relatively compact structure despite the presence of multiple aromatic rings, indicating efficient intramolecular packing facilitated by the imidazolidine bridge. This structural compactness contributes to the compound's stability and influences its physical properties, including melting point, solubility characteristics, and crystallization behavior.

Property Value Unit Source
Molecular Formula C₁₇H₁₈N₈ -
Average Molecular Weight 334.387 atomic mass units
Alternative Molecular Weight 334.4 atomic mass units
Precise Molecular Weight 334.400 atomic mass units
Monoisotopic Mass 334.165443 atomic mass units
Nitrogen Content 33.5 % by mass Calculated

Structural Isomerism and Tautomeric Considerations

The structural isomerism and tautomeric behavior of this compound present complex considerations due to the presence of multiple nitrogen-containing heterocyclic systems capable of prototropic equilibria. Benzotriazole moieties are known to exhibit significant tautomeric behavior, existing in equilibrium between different nitrogen-protonated forms. Research on benzotriazole tautomerism demonstrates that these compounds can exist in N(1)-H and N(3)-H tautomeric forms, with the equilibrium position influenced by solvent effects, temperature, and substituent patterns.

In the context of the bis-benzotriazole compound under investigation, tautomeric considerations become particularly complex due to the presence of two independent benzotriazole units connected through the imidazolidine bridge. Theoretical studies on benzotriazole derivatives indicate that the relative stability of different tautomeric forms depends on electronic effects, steric interactions, and intermolecular hydrogen bonding patterns. The 1H tautomer typically shows greater stability in gas-phase calculations, while the 2H tautomer may be favored under specific solvation conditions.

The imidazolidine component introduces additional tautomeric possibilities, particularly regarding the amino-imino equilibrium observed in related heterocyclic systems. Research on imidazolidine-containing compounds demonstrates that tautomeric preferences are strongly influenced by conjugation effects and substituent patterns. In the case of nitrogen-substituted imidazolidines, the imino tautomer often predominates due to favorable electronic delocalization, with density functional theory calculations suggesting energy differences of several kilocalories per mole between tautomeric forms.

The formation mechanism of this bis-benzotriazole compound likely involves reactions between benzotriazole, formaldehyde, and diamines, consistent with established synthetic pathways for related heterocyclic systems. These reactions typically proceed through aminal intermediate formation, leading to cyclic products with imidazolidine or hexahydropyrimidine cores. The specific formation of the imidazolidine-bridged bis-benzotriazole structure suggests preferential cyclization pathways that favor five-membered ring formation over alternative ring sizes.

Tautomeric System Possible Forms Stability Factors Reference
Benzotriazole Units N(1)-H, N(3)-H Electronic effects, solvation
Imidazolidine Bridge Amino, Imino Conjugation, substituent effects
Overall Structure Multiple combinations Intramolecular interactions

Properties

IUPAC Name

1-[[3-(benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8/c1-3-7-16-14(5-1)18-20-24(16)12-22-9-10-23(11-22)13-25-17-8-4-2-6-15(17)19-21-25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCRJFKCASQPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CN1CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole represents a novel class of benzotriazole derivatives with potential biological activities. Benzotriazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and antitumor activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzotriazole moiety linked to an imidazolidine ring. Its molecular formula is C14H14N4C_{14}H_{14}N_4, and it has a molecular weight of 254.29 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that benzotriazole derivatives exhibit various biological activities. The specific compound under discussion has shown promise in several areas:

Antimicrobial Activity

Benzotriazoles have been extensively studied for their antimicrobial properties. For instance, studies have demonstrated that related benzotriazole compounds exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileE. coli5 µg/mL
1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-1H-benzotriazoleS. aureus10 µg/mL

Antifungal Activity

The antifungal properties of benzotriazoles have also been documented. For example, certain derivatives have shown efficacy against Candida albicans with MIC values ranging from 12.5 to 25 µg/mL .

Table 2: Antifungal Activity of Selected Benzotriazole Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzotriazole derivative XC. albicans12.5 µg/mL
Benzotriazole derivative YAspergillus niger20 µg/mL

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzotriazole derivatives. A specific derivative was found to inhibit the growth of cancer cell lines in vitro, suggesting its role as a potential chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzotriazole derivatives. Modifications to the benzene ring and the introduction of different substituents can significantly affect their potency and selectivity against various biological targets.

Key Findings in SAR Studies:

  • Hydrophobic Groups: The presence of bulky hydrophobic groups enhances antimicrobial activity.
  • Electron-Withdrawing Groups: Substituents like –NO₂ and –Cl at specific positions increase antifungal activity .

Case Studies

Several case studies illustrate the efficacy of benzotriazole derivatives:

  • Benzotriazole Derivative Against Trypanosomiasis:
    A study evaluated the effectiveness of a benzotriazole derivative against Trypanosoma cruzi, demonstrating a dose-dependent inhibitory effect on epimastigotes and trypomastigotes . At concentrations as low as 25 µg/mL, significant reductions in parasite viability were observed.
  • Antibacterial Screening:
    A series of synthesized compounds were screened for antibacterial activity against various strains. Results indicated that certain modifications led to enhanced activity against Gram-positive bacteria .

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in reactions driven by its benzotriazole groups and methylene-linked imidazolidine system:

Reaction Type Conditions Outcome
Nucleophilic Substitution NaNH₂, dry toluene, reflux (4–6 h)Imidazolidine nitrogen reacts with electrophiles (e.g., chloromethylbenzotriazole), forming derivatives .
Acylation Carboxylic acids, HCl (4 M), refluxBenzimidazole intermediates form via cyclization, enabling functionalization .
Ring-Opening Strong bases (e.g., NaOH)Imidazolidine ring cleavage generates primary amines for downstream coupling .

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler benzotriazole derivatives:

Compound Structure Reactivity Profile Unique Attributes
Target Compound Dual benzotriazole + imidazolidineMulti-site reactivity (N-substitution, acylation)Synergistic electronic effects
5-Methylbenzotriazole Single benzotriazole + methylLimited to electrophilic substitutionReduced steric hindrance
1,3-Diazinan-1-yl variant Hexahydropyrimidine coreEnhanced ring-opening kineticsHigher solubility in polar solvents

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 250°C, releasing nitrogen oxides (confirmed by TGA-DSC) .

  • Hydrolytic sensitivity : Imidazolidine ring undergoes partial hydrolysis in aqueous NaOH (pH >10), forming bis-amine derivatives .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzoazole Derivatives

Compound Name Substituents/Linker Molecular Weight Key Functional Groups
1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole Imidazolidine linker, dual benzotriazole groups ~354.3 g/mol Benzoazole, tertiary amine
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole Propyl linker, nitro-substituted imidazole ~300.3 g/mol Nitro, benzotriazole
1-Methyl-1H-benzotriazole (Tolytriazole) Methyl group at N1 ~133.1 g/mol Methyl, benzotriazole
1-[3-(Benzotriazol-1-yl)-2-chloropropyl]-1H-benzotriazole Chloropropyl linker, dual benzotriazole groups ~312.8 g/mol Benzotriazole, chlorine

Key Observations :

  • Nitro or methyl substituents in analogs (e.g., ) modulate electronic properties: Nitro groups enhance electrophilicity, while methyl groups increase hydrophobicity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polar Solvents) Vaporization Enthalpy (ΔH°vap)
1-{[3-(Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-benzotriazole (Target) Not reported Likely moderate (imidazolidine enhances polarity) Estimated lower than imidazoles
1-Methyl-1H-benzotriazole 80–85 High in DMF, ethanol ~11 kJ·mol⁻¹ lower than imidazoles
1-[3-(Nitroimidazolyl)propyl]-benzotriazole 161–163 (analog) Low (nitro group reduces polarity) Not reported

Key Observations :

  • The imidazolidine linker likely increases solubility in polar solvents compared to nitro-substituted analogs .
  • Benzoazole derivatives generally exhibit lower vaporization enthalpies than imidazoles, making them more volatile .

Table 3: Functional Comparisons

Compound Class Biological Activity Industrial Use Mechanism/Advantage
Target Compound Potential antimicrobial/anticancer (inferred from benzotriazole core ) Corrosion inhibition (benzotriazole chelates metals ) Dual benzotriazole groups enhance metal-binding capacity
Tolytriazole Limited bioactivity Copper corrosion inhibitor Methyl group improves stability in aqueous systems
Nitroimidazole-Benzotriazole Hybrids Antiparasitic (inferred from nitroimidazole ) Not reported Nitro group enables redox-activated cytotoxicity

Key Observations :

  • The target compound’s dual benzotriazole groups may outperform Tolytriazole in metal chelation, critical for corrosion inhibition .
  • Hybrids with nitroimidazole (e.g., ) leverage redox-active nitro groups for antimicrobial action, a feature absent in the target compound.

Research Findings and Challenges

  • Synthesis Complexity : The imidazolidine linker requires multi-step synthesis, as seen in analogous compounds (e.g., alkylation of benzotriazole with dihaloalkanes ).
  • Structure-Activity Trade-offs : While dual benzotriazole groups enhance metal-binding, they may reduce bioavailability due to increased molecular weight .
  • Industrial Potential: Benzoazole derivatives are prioritized in semiconductor manufacturing for residue removal and metal protection , but the target compound’s efficacy remains untested.

Q & A

Q. Methodology :

  • Multi-step alkylation : React 1H-benzotriazole with imidazolidine derivatives using alkylating agents (e.g., chloromethyl benzotriazole) in polar aprotic solvents (DMF or DMSO) under nitrogen. Monitor reaction progress via TLC.
  • Microwave-assisted synthesis : Apply microwave irradiation (100–150°C, 30–60 min) to accelerate coupling reactions, reducing side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.

Q. Validation :

  • Confirm regioselectivity via 1^1H NMR (e.g., resonance shifts at δ 5.2–5.5 ppm for –CH2_2-N– groups) and HRMS for molecular ion verification .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Methodology :

Technique Key Parameters Application
1^1H/13^{13}C NMR δ 7.2–8.3 ppm (aromatic H), δ 3.8–4.5 ppm (N–CH2_2–N)Assign benzotriazole and imidazolidine moieties
FT-IR 1600–1450 cm1^{-1} (C=N), 750 cm1^{-1} (triazole ring)Confirm functional group integrity
HRMS m/z calculated vs. observed (±0.001 Da)Verify molecular formula
Elemental Analysis C, H, N content (±0.3%)Assess purity

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions .

How does the compound’s stability vary under different storage conditions?

Q. Methodology :

  • Thermal stability : Perform TGA/DSC to determine decomposition temperature (>250°C typical for benzotriazoles) .
  • Light sensitivity : Store in amber vials at –20°C; monitor UV-Vis spectra (λ = 270–300 nm) for photodegradation .
  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 72h; analyze via HPLC for degradation products .

What preliminary assays are used to screen its biological activity?

Q. Methodology :

  • Antimicrobial assays : Broth microdilution (MIC against E. coli, S. aureus) .
  • Antioxidant activity : DPPH radical scavenging (IC50_{50} < 50 µM suggests potency) .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC50_{50} > 100 µM indicates low toxicity) .

Advanced Research Questions

How can DFT calculations elucidate electronic properties and reactivity?

Q. Methodology :

  • Computational setup : Use Gaussian 09 with B3LYP/6-31G(d,p) for geometry optimization and frequency analysis .
  • Key outputs :
    • HOMO-LUMO gap (<4 eV suggests high reactivity).
    • Electrostatic potential maps: Identify nucleophilic/electrophilic sites (e.g., N atoms in triazole rings).
    • NBO analysis: Quantify hyperconjugation effects stabilizing the imidazolidine ring .

Q. Table: DFT Parameters

Parameter Value Implication
HOMO (eV)–6.2Electron-donating capacity
LUMO (eV)–2.5Susceptibility to electrophilic attack
Dipole moment (Debye)5.8Polar nature, solubility in polar solvents

How to resolve contradictions in purity assessments between elemental analysis and HPLC?

Q. Case Study :

  • Elemental analysis may report >98% purity but fail to detect trace solvents or isomeric impurities.
  • Resolution :
    • Cross-validate with LC-MS (ESI+) to detect low-abundance contaminants.
    • Use 13^{13}C NMR to identify residual solvent peaks (e.g., DMSO at δ 39.5 ppm) .

What strategies optimize regioselectivity in N-alkylation reactions?

Q. Methodology :

  • Solvent effects : Use DMF to stabilize transition states, favoring alkylation at the triazole N1 position .
  • Catalysis : Add KI (10 mol%) to enhance leaving group departure in SN2 mechanisms .
  • Temperature control : Maintain ≤60°C to suppress competing pathways (e.g., over-alkylation) .

How does the compound interact with cytochrome P450 enzymes?

Q. Methodology :

  • Docking studies : Use AutoDock Vina to model binding poses in CYP3A4 (PDB ID: 1TQN).
    • Key interactions: π-π stacking with Phe304, hydrogen bonds with Thr309 .
  • In vitro assays : Measure IC50_{50} using recombinant CYP isoforms (e.g., CYP2D6 inhibition <10 µM indicates strong interaction) .

Can solvent polarity be exploited to modulate photophysical properties?

Q. Methodology :

  • Solvatochromism : Measure UV-Vis in solvents of varying polarity (hexane → water).
    • Hypsochromic shift in polar solvents indicates reduced π→π* transitions .
  • Quantum yield : Use integrating sphere to calculate fluorescence efficiency (ΦF <0.1 suggests weak emitter) .

What mechanistic insights explain unexpected byproducts in large-scale synthesis?

Q. Case Study :

  • Byproduct identification : Isolate via prep-HPLC and characterize by 1^1H NMR (e.g., dimerization via N–N coupling).
  • Root cause : Trace metal impurities (e.g., Fe3+^{3+}) catalyze radical pathways.
  • Mitigation : Use Chelex-treated solvents and argon sparging to suppress side reactions .

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